molecular formula C20H14FNO2 B12177121 N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

Katalognummer: B12177121
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: TZEXJWHTUALCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is an organic compound characterized by the presence of a fluorophenyl group and a naphthofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide typically involves the reaction of 4-fluoroaniline with 2-naphtho[2,1-b]furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of high-throughput screening methods can help in identifying the most efficient reaction conditions, thereby increasing the yield and purity of the compound. Additionally, solvent recycling and waste minimization techniques can be employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide stands out due to its unique naphthofuran structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required. Additionally, the presence of the fluorophenyl group enhances its stability and bioavailability compared to similar compounds .

Eigenschaften

Molekularformel

C20H14FNO2

Molekulargewicht

319.3 g/mol

IUPAC-Name

2-benzo[e][1]benzofuran-1-yl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14FNO2/c21-15-6-8-16(9-7-15)22-19(23)11-14-12-24-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,22,23)

InChI-Schlüssel

TZEXJWHTUALCQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.